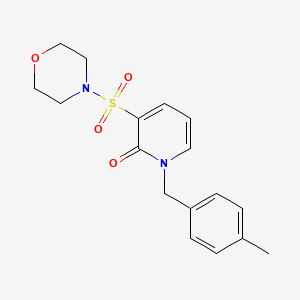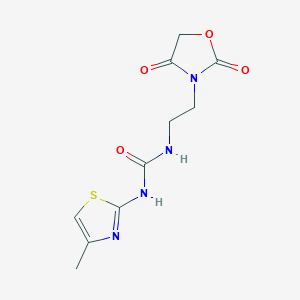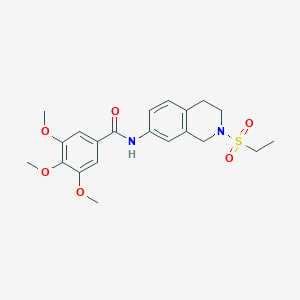
N-(3-chloro-4-methylphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine is a chemical compound that has been widely studied in scientific research. It is a member of the quinoline family of compounds and has shown promising results in various applications.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactivity
Research in organic chemistry has explored the synthesis and reactivity of compounds structurally related to "N-(3-chloro-4-methylphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine." For instance, the work by Strekowski et al. (1996) demonstrates the amination of ketimines derived from anilines and methyl halophenyl ketones, leading to the cyclization products of quinolin-4-amines, showcasing the compound's utility in synthesizing complex organic molecules (Strekowski et al., 1996).
Anticancer Activity
Several studies have investigated the anticancer activity of 4-aminoquinoline derivatives, indicating the potential of these compounds in cancer treatment. Zhang et al. (2007) synthesized a series of 4-aminoquinoline derivatives and evaluated their cytotoxic effects on human breast tumor cell lines, revealing that specific derivatives showed potent anticancer activities (Zhang et al., 2007).
Material Science and Sensing Applications
In the field of material science, the compound has contributed to the development of chemosensors. Park et al. (2015) synthesized a chemosensor capable of monitoring Zn2+ concentrations in living cells and aqueous solutions, highlighting the application of related compounds in environmental and biological monitoring (Park et al., 2015).
Photocatalysis and Organic Transformations
Gao et al. (2020) developed a PIFA-mediated Hofmann reaction to construct photocatalytically active pyrido[1,2-c]quinazolin-6-one derivatives, showcasing the potential of related compounds in facilitating organic transformations and developing new photocatalysts (Gao et al., 2020).
Tuberculosis Drug Discovery
In the realm of infectious disease research, compounds within the 2,4-diaminoquinazoline series have been evaluated for their potential as anti-tubercular agents. Odingo et al. (2014) explored structure-activity relationships influencing potency against Mycobacterium tuberculosis, underscoring the importance of specific structural components for antibacterial activity (Odingo et al., 2014).
Propriétés
IUPAC Name |
[4-(3-chloro-4-methylanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O/c1-14-5-7-16(12-19(14)23)26-21-17-11-15(24)6-8-20(17)25-13-18(21)22(28)27-9-3-2-4-10-27/h5-8,11-13H,2-4,9-10H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQJVRPHJAFDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-butyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2692215.png)
![3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)-N-(4-fluorobenzyl)benzamide](/img/structure/B2692217.png)
![3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2692218.png)
![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2692220.png)
![4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2692223.png)
![N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide](/img/structure/B2692225.png)
![N-(2,6-dimethylphenyl)-2-(3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2692227.png)


